5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Overview
Description
5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.98441 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
- 5'-bromo derivatives of indole and spiroindole phytoalexins, including 5-brominated spirobrassinol methyl ethers, are synthesized through electrophilic aromatic substitution. These derivatives show enhanced anticancer activity against leukemia cell lines (Očenášová et al., 2015) (Očenášová et al., 2015).
Molecular Structural Analysis
- The compound 1-bromo-4-[hydroxybis(4-methoxyphenyl)methyl]pentacyclo[4.3.0.02,5.03,8.04,7]nonane-9-spiro-2′-[1,3]dioxolane undergoes rearrangement in formic acid, highlighting the structural adaptability of such compounds (Hasegawa et al., 1993) (Hasegawa et al., 1993).
Photochromic Properties
- Derivatives like 6′-halo-substituted spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], which are synthesized from 5-bromo or 5-chloro-8-hydroxyquinoline, exhibit photochromic properties with thermal and photo-induced isomerization (Voloshin et al., 2008) (Voloshin et al., 2008).
Spiro Compound Synthesis
- Novel methods for synthesizing dispiro derivatives, such as 5''-bromo-2-[(4-chlorophenyl)sulfanyl]-1'-methyl-1,4'-diphenyldispiro[imidazole-4,3'-pyrrolidine-2',3''-indoline]-2'',5(1 H )-dione, have been developed. These methods explore the chemical reactivity and potential applications of these compounds (Finko et al., 2020) (Finko et al., 2020).
Polymer Synthesis and Characterization
- Spiro compounds like 5-methyl-2-isopropyl-1,3-dioxolan-4-one have been utilized in the synthesis of polymers, demonstrating their application in materials science. These polymers exhibit unique properties like high water absorption capacity (Kumar & Negi, 2015) (Kumar & Negi, 2015).
Cytotoxic Activity and ROS Generation
- Selenium-containing dispiro indolinones, similar in structure to the compound , have shown considerable cytotoxicity against cancer cell lines and the ability to increase intracellular reactive oxygen species (ROS) levels. This suggests potential applications in cancer therapy (Novotortsev et al., 2021) (Novotortsev et al., 2021).
Donor-Acceptor Properties
- Donor-acceptor spiro compounds, which include spiro[1,3-dioxolane-2,2′-indan]-1′,3′-dione, exhibit interesting electronic properties. Their photoelectron spectra and UV/Vis spectra indicate weak interaction between the two perpendicularly arranged moieties, relevant in electronic and photonic applications (Gleiter et al., 1994, 1995) (Gleiter et al., 1994) (Gleiter et al., 1995).
Properties
IUPAC Name |
5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-1H-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-6-4-7(12)5-8-9(6)13-10(14)11(8)15-2-3-16-11/h4-5H,2-3H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQDYOLPEXIOFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C23OCCO3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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